
N,N,N,2-Tetramethyl-1-(tetradecanoyloxy)propan-2-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N,2-Tetramethyl-1-(tetradecanoyloxy)propan-2-aminium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and scientific applications. This particular compound is characterized by its long alkyl chain, which imparts unique properties and functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,2-Tetramethyl-1-(tetradecanoyloxy)propan-2-aminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions. The general reaction scheme is as follows:
Starting Materials: Tertiary amine (e.g., N,N,N,2-Tetramethylpropan-2-amine) and tetradecyl iodide.
Reaction Conditions: The reaction is conducted in an organic solvent such as acetonitrile or ethanol. The temperature is maintained between 50-70°C, and the reaction is allowed to proceed for several hours.
Product Isolation: The product is isolated by filtration and purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and automated systems to ensure consistent quality and yield. The process includes:
Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow systems.
Quality Control: Analytical techniques such as HPLC and NMR are used to monitor the purity and composition of the product.
Safety Measures: Proper handling and storage of reactants and products to prevent contamination and ensure safety.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N,2-Tetramethyl-1-(tetradecanoyloxy)propan-2-aminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the quaternary ammonium structure.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Mild oxidizing agents such as hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride can be employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, the major products can include hydroxylated or alkoxylated derivatives.
Oxidation Products: Oxidation can lead to the formation of N-oxides.
Reduction Products: Reduction typically results in the formation of secondary or tertiary amines.
Applications De Recherche Scientifique
N,N,N,2-Tetramethyl-1-(tetradecanoyloxy)propan-2-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membranes and as a surfactant in biochemical assays.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Industry: Utilized in the formulation of detergents, disinfectants, and emulsifiers.
Mécanisme D'action
The mechanism of action of N,N,N,2-Tetramethyl-1-(tetradecanoyloxy)propan-2-aminium iodide involves its interaction with cell membranes and proteins. The long alkyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The quaternary ammonium group interacts with negatively charged sites on proteins and other biomolecules, altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N,2-Tetramethyl-1,3-propanediamine
- N,N,N,2-Tetramethyl-1,6-hexanediamine
Comparison
- Structural Differences : While similar compounds have shorter alkyl chains or different functional groups, N,N,N,2-Tetramethyl-1-(tetradecanoyloxy)propan-2-aminium iodide is unique due to its long tetradecyl chain.
- Functional Properties : The long alkyl chain imparts enhanced surfactant properties, making it more effective in disrupting lipid bilayers and interacting with hydrophobic regions of biomolecules.
- Applications : The unique structure of this compound makes it particularly suitable for applications requiring strong surfactant activity and membrane disruption.
Propriétés
Numéro CAS |
58230-02-7 |
|---|---|
Formule moléculaire |
C21H44INO2 |
Poids moléculaire |
469.5 g/mol |
Nom IUPAC |
trimethyl-(2-methyl-1-tetradecanoyloxypropan-2-yl)azanium;iodide |
InChI |
InChI=1S/C21H44NO2.HI/c1-7-8-9-10-11-12-13-14-15-16-17-18-20(23)24-19-21(2,3)22(4,5)6;/h7-19H2,1-6H3;1H/q+1;/p-1 |
Clé InChI |
FLDLJVCYMCNUOA-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(C)(C)[N+](C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



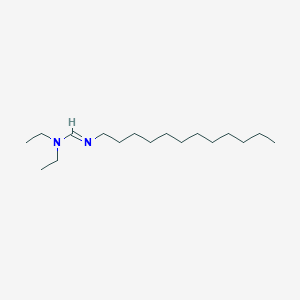
![calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B14611316.png)
![4-[(2-Nitrophenyl)methyl]pyridine](/img/structure/B14611322.png)
![Cyclohexanol, 1-[(phenylsulfonyl)methyl]-](/img/structure/B14611324.png)
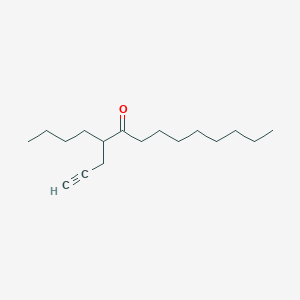
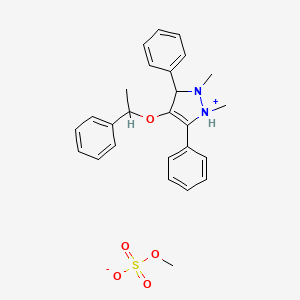
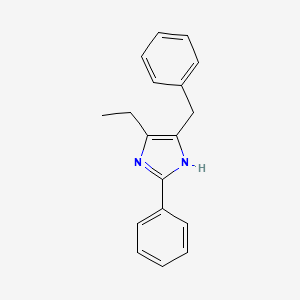
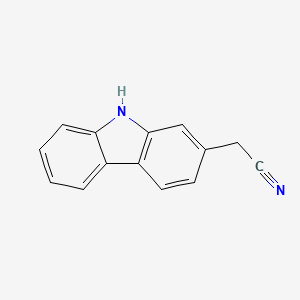
![N'-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylthiourea](/img/structure/B14611349.png)

![1-[(3-Methyl-1H-pyrazol-1-yl)methyl]azepane](/img/structure/B14611356.png)
![Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-(phenylmethyl)-](/img/structure/B14611366.png)
![Quinoline, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14611369.png)
